molecular formula C10H9ClN2O2S B2612582 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole CAS No. 324777-17-5

1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole

Cat. No.: B2612582
CAS No.: 324777-17-5
M. Wt: 256.7
InChI Key: MGENQEGMGUBEPP-UHFFFAOYSA-N
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Description

1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole is an organic compound that belongs to the class of sulfonyl imidazoles This compound is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring and a methyl-substituted imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylimidazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Various substituted imidazole derivatives.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Sulfide derivatives.

Scientific Research Applications

1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole: Unique due to the presence of both a sulfonyl group and a methyl-substituted imidazole ring.

    4-chlorobenzenesulfonyl chloride: Lacks the imidazole ring, making it less versatile in biological applications.

    4-methylimidazole: Lacks the sulfonyl group, reducing its potential for strong interactions with biological targets.

Uniqueness: this compound is unique due to its dual functional groups, which provide a combination of reactivity and binding affinity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-8-6-13(7-12-8)16(14,15)10-4-2-9(11)3-5-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGENQEGMGUBEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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